molecular formula C26H28N2O6S B6565500 3,4,5-trimethoxy-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946259-76-3

3,4,5-trimethoxy-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6565500
CAS No.: 946259-76-3
M. Wt: 496.6 g/mol
InChI Key: UMSNPGFSTGZUSB-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a structurally complex compound featuring a benzamide core substituted with three methoxy groups at positions 3, 4, and 3. This moiety is linked to a 1,2,3,4-tetrahydroquinoline scaffold, which is further modified with a 4-methylbenzenesulfonyl (tosyl) group at the 1-position. The compound’s synthesis likely involves multi-step reactions, including sulfonylation of tetrahydroquinoline, nucleophilic substitution, and amide bond formation, analogous to methods described for related sulfonyl-containing heterocycles .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O6S/c1-17-7-10-21(11-8-17)35(30,31)28-13-5-6-18-14-20(9-12-22(18)28)27-26(29)19-15-23(32-2)25(34-4)24(16-19)33-3/h7-12,14-16H,5-6,13H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSNPGFSTGZUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Heterocyclic Sulfonamide Families

Compounds with sulfonyl-modified heterocycles, such as the 1,2,4-triazole derivatives reported in , share functional group similarities with the target compound. For example, 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (X = H, Cl, Br) incorporate sulfonylphenyl and triazole groups, which influence electronic properties and tautomeric equilibria . Unlike the target compound, these triazoles lack the tetrahydroquinoline-benzamide framework but demonstrate how sulfonyl groups enhance stability and modulate solubility.

Feature Target Compound Triazole Derivatives ()
Core Structure Tetrahydroquinoline-benzamide 1,2,4-Triazole
Sulfonyl Group Position 1-position of tetrahydroquinoline 4-position of phenyl ring
Key Functional Groups 3,4,5-Trimethoxybenzamide, tosyl group Triazole-thione, sulfonylphenyl, halogens (Cl, Br)
Tautomerism Not observed Thione-thiol equilibrium confirmed via IR and NMR

Quinoline Carboxamide Analogues

The compound 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)quinoline-3-carboxamide () shares critical structural motifs with the target compound, including a quinoline backbone and a 3,4,5-trimethoxyphenyl carboxamide group. However, the compound features a fully aromatic quinoline with a ketone at position 4, whereas the target compound’s tetrahydroquinoline is partially saturated, likely enhancing conformational flexibility and bioavailability. Additionally, the cyclopropyl and difluoro substituents in the compound may confer distinct electronic and steric effects compared to the target’s tosyl group .

Feature Target Compound Quinoline Carboxamide ()
Quinoline Modification 1,2,3,4-Tetrahydro (saturated) Aromatic with 4-oxo group
Substituents 4-Methylbenzenesulfonyl, 3,4,5-trimethoxybenzamide Cyclopropyl, 6,7-difluoro, 8-methoxy, 3,4,5-trimethoxyphenyl
Potential Bioactivity Hypothesized kinase inhibition or antimicrobial activity Likely antimicrobial or anticancer (inferred from fluorinated motifs)

Sulfonyl-Containing Pesticides

lists chlorinated benzene derivatives with sulfonyl, sulfinyl, or thioether groups (e.g., tetradifon, tetrasul). While these pesticides lack the benzamide-tetrahydroquinoline architecture, they highlight the role of sulfonyl groups in enhancing chemical stability and target binding. The target compound’s tosyl group may similarly improve pharmacokinetic properties, such as metabolic resistance, compared to non-sulfonylated analogues .

Research Findings and Implications

  • Synthetic Strategies : The target compound’s synthesis may parallel methods for sulfonylated heterocycles, such as Friedel-Crafts sulfonylation and nucleophilic amide coupling .
  • Structure-Activity Relationships (SAR): The 3,4,5-trimethoxyphenyl group is associated with increased lipophilicity and membrane penetration, a feature shared with the compound . The tetrahydroquinoline’s saturation may reduce cytotoxicity compared to aromatic quinolines, as seen in antimalarial drug design . Sulfonyl groups enhance solubility and thermal stability, as demonstrated in ’s triazoles .

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